3-(1-(1H-indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-[1-(1H-indole-6-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-26-23(30)28(19-7-3-2-4-8-19)21(25-26)18-6-5-13-27(15-18)22(29)17-10-9-16-11-12-24-20(16)14-17/h2-4,7-12,14,18,24H,5-6,13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDYXWIWZDDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1H-indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a derivative of the triazole family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₂ |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 2034478-86-7 |
Anticancer Properties
Recent studies have indicated that compounds within the triazole class exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results in inhibiting various cancer cell lines. In particular, the compound's structural features enable it to interact with multiple biological targets.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways. A study reported that similar triazole derivatives activated caspase-3 and caspase-8 in human epithelial cancer cell lines, leading to increased apoptosis rates .
- IC50 Values : In comparative studies, derivatives of similar structures have shown IC50 values ranging from 22 nM to 65 nM against various cancer cell lines, indicating potent antiproliferative effects . Although specific IC50 values for the compound are not available, its structural analogs suggest a potential for similar efficacy.
Neuropharmacological Effects
The indole and piperidine components of the compound suggest potential activity as a neuropharmacological agent. Indole derivatives have been studied for their effects on neurotransmitter systems.
- Histamine Receptor Modulation : Compounds with similar structures have been reported to act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in cognitive functions and neurodegenerative diseases . This interaction may provide therapeutic benefits for conditions such as Alzheimer's disease.
- Antioxidant Activity : The compound's potential antioxidant properties are also noteworthy. Related compounds have demonstrated significant radical scavenging activity, which could contribute to neuroprotective effects .
Study on Antiproliferative Activity
In a study evaluating various triazole derivatives against cancer cell lines (A-594), compounds with similar structures to our target compound showed enhanced caspase-3 expression levels compared to control groups. The most potent derivatives achieved overexpression levels significantly higher than standard treatments . This suggests that our compound may possess similar or enhanced apoptotic capabilities.
Neuropharmacological Evaluation
Research on related indole-piperidine compounds has indicated their effectiveness in modulating neurotransmitter systems and reducing neuroinflammation. These findings support the hypothesis that our compound could be beneficial in treating neurodegenerative conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain analogs have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in some derivatives enhances their activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Potential
The triazole moiety has been linked to anticancer activity. Research indicates that compounds similar to 3-(1-(1H-indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown promising results against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the efficacy of compounds like this compound. Variations in substituents on the indole or piperidine rings can significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., NO2) | Increased antibacterial potency |
| Alkyl substitutions on piperidine | Enhanced cytotoxicity in cancer cells |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Antimicrobial Studies
In a study published by RSC Advances, various derivatives were tested against common pathogens. Compounds with specific substitutions showed up to 19 mm inhibition zones against Pseudomonas aeruginosa, indicating strong antibacterial properties .
Anticancer Evaluations
A study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Triazolone Derivatives
The triazolone ring is a critical pharmacophore in multiple compounds. Key analogs include:
Piperidine-Indole Hybrids
The piperidine-indole motif is rare but notable in bioactive molecules:
- PET Tracer 3 : (S)-(4-(1H-Indole-6-Carbonyl)-3-Methylpiperazin-1-Yl)(4'-Methoxy-[1,1'-Biphenyl]-4-Yl)Methanone Comparison: Replaces triazolone with a quinazolinone core and biphenyl group. Significance: Designed for GHS-R1a receptor imaging, suggesting the indole-piperazine moiety aids blood-brain barrier penetration.
Simpler Triazolone Derivatives
- 3-(Chloromethyl)-4-Methyl-1H-1,2,4-Triazol-5(4H)-One :
- Minimal substitution (chloromethyl and methyl groups).
- Comparison : Lacks aromatic or complex heterocycles, implying lower target specificity but simpler synthesis.
Physicochemical and Pharmacokinetic Insights
- Hydrogen Bonding : The indole NH and triazolone carbonyl may engage in hydrogen bonding, improving solubility relative to purely hydrophobic analogs like Aprepitant derivatives .
- Metabolic Stability : The absence of ester or ether linkages (cf. ’s chlorocyclopropyl derivatives) suggests resistance to hydrolysis, though hepatic CYP450 metabolism of the indole or piperidine may occur .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential acylation of piperidine derivatives and cyclization reactions. For example, the indole-6-carbonyl group is introduced via coupling reactions (e.g., using EDCI/HOBt), followed by triazole ring formation through cyclocondensation of thiourea intermediates. Optimization requires careful control of:
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.
- Catalysts : Lewis acids like ZnCl₂ may accelerate acylation . Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol.
Q. What spectroscopic methods are recommended for structural characterization?
Standard protocols include:
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (300–400 nm) and analyze for photodegradants .
- Humidity : Test at 75% RH; hygroscopicity can be quantified via Karl Fischer titration.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor-binding assays) and controls.
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outlier conditions.
- Meta-analysis : Pool data from multiple sources using statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole-indole scaffold?
Focus on modular modifications:
- Piperidine substitution : Replace with morpholine or azetidine to alter steric effects.
- Indole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate electronic properties.
- Triazole ring : Explore N-methyl vs. N-aryl derivatives to assess hydrogen-bonding capacity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
Employ tools like:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
- Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify reactive intermediates. Validate predictions with in vitro microsomal assays .
Q. What advanced techniques are recommended for identifying low-abundance degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
